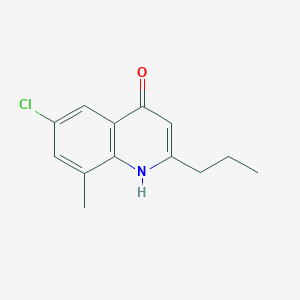![molecular formula C17H29ClN2O2 B13753439 [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride CAS No. 60752-96-7](/img/structure/B13753439.png)
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride: is a heterocyclic organic compound with a unique structure that combines an azetidine ring with a carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride typically involves the reaction of azetidine derivatives with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the consistency and quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used as a tool to investigate the mechanisms of action of certain biological pathways.
Medicine: In medicine, the compound is explored for its potential therapeutic properties. It may have applications in the development of new drugs or as a diagnostic tool.
Industry: In industrial applications, the compound may be used in the production of specialty chemicals, polymers, and other materials. Its unique properties make it suitable for various industrial processes.
Mecanismo De Acción
The mechanism of action of [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- [1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride
- This compound
Uniqueness: The uniqueness of this compound lies in its specific structure, which combines an azetidine ring with a carbamate group. This structure imparts unique chemical and physical properties, making it distinct from other similar compounds.
Propiedades
Número CAS |
60752-96-7 |
|---|---|
Fórmula molecular |
C17H29ClN2O2 |
Peso molecular |
328.9 g/mol |
Nombre IUPAC |
[1-(3-ethylpent-1-yn-3-yl)azetidin-1-ium-3-yl] N-cyclohexylcarbamate;chloride |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-4-17(5-2,6-3)19-12-15(13-19)21-16(20)18-14-10-8-7-9-11-14;/h1,14-15H,5-13H2,2-3H3,(H,18,20);1H |
Clave InChI |
ITUGDFRGCAZWBS-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)(C#C)[NH+]1CC(C1)OC(=O)NC2CCCCC2.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


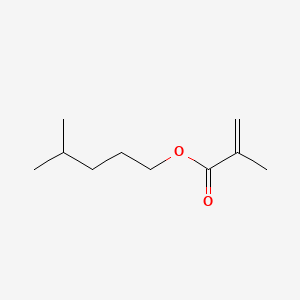

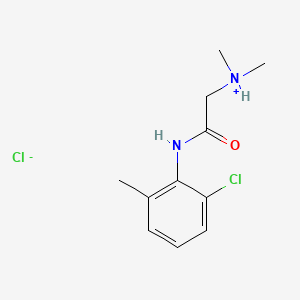
![Glycine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-2-propenyl-, methyl ester](/img/structure/B13753379.png)
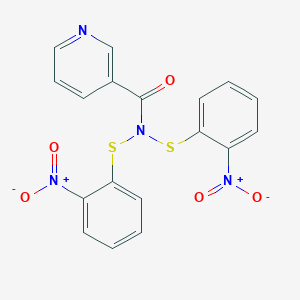

![Benzenesulfonyl azide, 3-[[[2-[[3-(trimethoxysilyl)propyl]amino]ethyl]amino]carbonyl]-](/img/structure/B13753387.png)
![Ethanamine, N,N',N''-[(8-butyl-2,4,6,8-tetramethylcyclotetrasiloxane-2,4,6-triyl)tris(oxy)]tris[N-ethyl-](/img/structure/B13753389.png)

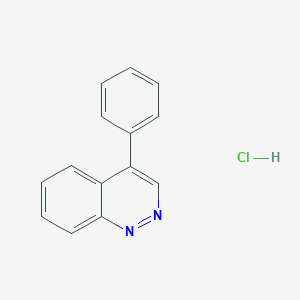
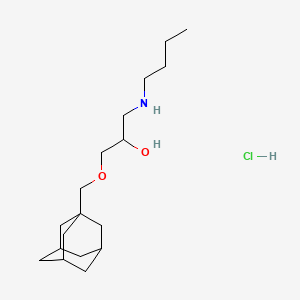
![4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid](/img/structure/B13753414.png)
![Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro-](/img/structure/B13753415.png)
